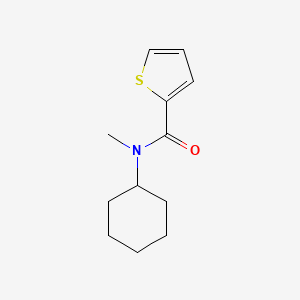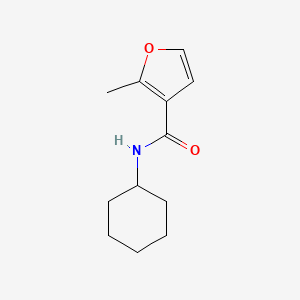![molecular formula C12H9BrClNOS B7540001 N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide, also known as BTMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is not fully understood, but it is believed to act as a DNA intercalator, disrupting the replication and transcription of cancer cells. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to have significant biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. In vitro studies have demonstrated that N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide. One potential area of research is the development of more efficient synthesis methods for N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide and its potential applications in the treatment of cancer and neurological disorders. Finally, the use of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide in organic electronics and material science is an exciting area of research that has the potential to lead to the development of new technologies.
Métodos De Síntesis
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromothiophene-2-methanol in the presence of a base, such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has shown promising results as a potential drug candidate for the treatment of cancer and neurological disorders. In material science, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic electronics, N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide has been used as a dopant for the fabrication of high-performance organic field-effect transistors.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-11-6-5-8(17-11)7-15-12(16)9-3-1-2-4-10(9)14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVKQKKCRGDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)

![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)
